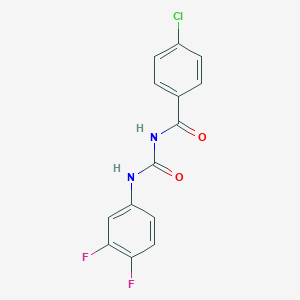![molecular formula C21H17ClF3N3O2S B284286 N-(3-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284286.png)
N-(3-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide is a compound that has been synthesized for scientific research purposes. This compound has shown promising results in various studies, and it has the potential to be used in the development of new drugs.
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide is not fully understood. However, it has been suggested that the compound may work by inhibiting certain enzymes or signaling pathways in the body. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have also shown that the compound can reduce tumor growth and improve survival rates in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide in lab experiments is that it has shown promising results in various studies. However, one limitation is that the synthesis of this compound is complex and requires skilled chemists to carry out the reactions. Another limitation is that further research is needed to fully understand the mechanism of action of this compound.
Zukünftige Richtungen
There are several future directions for the research of N-(3-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide. One direction is to explore its potential as a drug candidate for the treatment of cancer, inflammation, and other diseases. Another direction is to further elucidate the mechanism of action of this compound. Additionally, future research could focus on optimizing the synthesis method for this compound and exploring its potential as a lead compound for the development of new drugs.
Synthesemethoden
The synthesis of N-(3-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide involves several steps. The first step is the preparation of 4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinethiol, which is then reacted with 3-chloro-2-methylbenzoyl chloride to give this compound. The synthesis of this compound is complex and requires skilled chemists to carry out the reactions.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been used in several scientific research studies. It has been found to have potential as a drug candidate for the treatment of cancer, inflammation, and other diseases. The compound has shown promising results in vitro and in vivo studies, and further research is needed to explore its full potential.
Eigenschaften
Molekularformel |
C21H17ClF3N3O2S |
|---|---|
Molekulargewicht |
467.9 g/mol |
IUPAC-Name |
N-(3-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H17ClF3N3O2S/c1-12-15(22)4-3-5-16(12)26-19(29)11-31-20-27-17(10-18(28-20)21(23,24)25)13-6-8-14(30-2)9-7-13/h3-10H,11H2,1-2H3,(H,26,29) |
InChI-Schlüssel |
CVYNDJUXBWHYLR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B284205.png)



![N-[(2,5-dimethoxyphenyl)sulfonyl]-beta-alanine](/img/structure/B284212.png)

![2,2-dimethyl-N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B284219.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]ethyl 3-methylphenyl ether](/img/structure/B284223.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B284229.png)
![N-(3-chloro-2-methylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide](/img/structure/B284230.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(2-ethoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B284232.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284234.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(2-ethylanilino)-2-oxoethoxy]benzamide](/img/structure/B284235.png)
